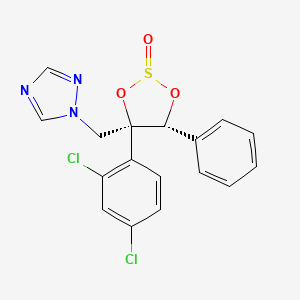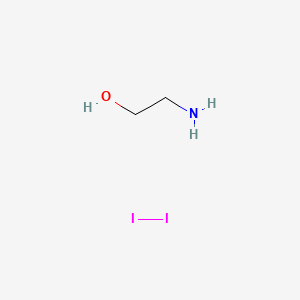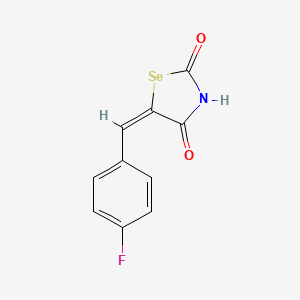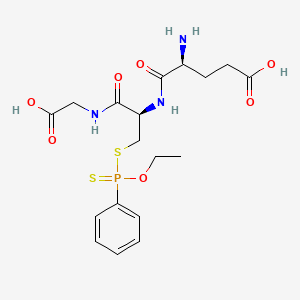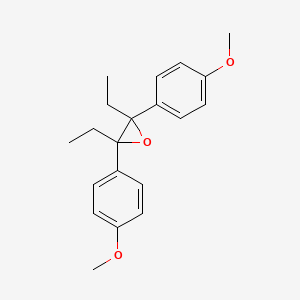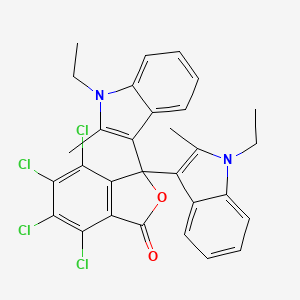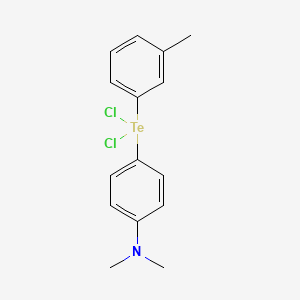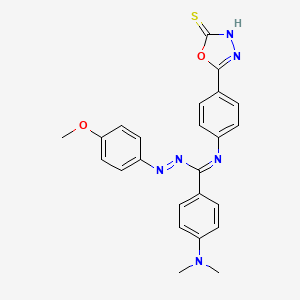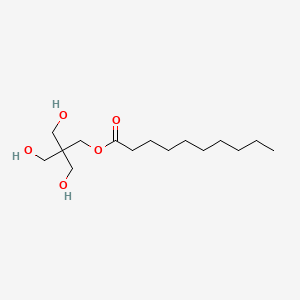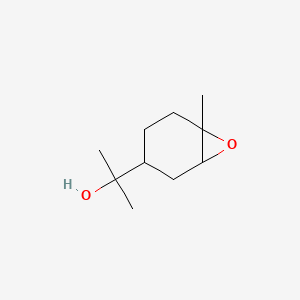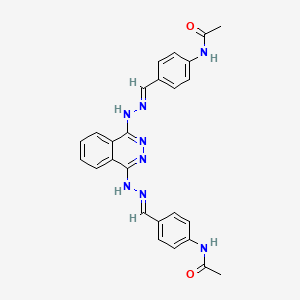
N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 103676 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in photocatalytic processes and environmental remediation, making it a valuable subject of study in chemistry and environmental science.
準備方法
The synthesis of NSC 103676 involves several steps, typically starting with the preparation of precursor materials. The synthetic routes often include:
Initial Preparation: The precursor materials are prepared through a series of chemical reactions, which may involve the use of catalysts and specific reaction conditions.
Intermediate Formation: The intermediates are formed through reactions such as condensation, cyclization, or other organic transformations.
Final Synthesis: The final compound is synthesized through a series of purification and refinement steps, ensuring the desired chemical structure and purity.
Industrial production methods for NSC 103676 may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
NSC 103676 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 103676 into reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
NSC 103676 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of photocatalytic processes, where it helps in the degradation of organic pollutants.
Biology: Research in biology explores its potential as a bioactive compound with various biological effects.
Medicine: In medicine, NSC 103676 is investigated for its potential therapeutic properties, including anticancer activities.
Industry: Industrial applications include its use in environmental remediation, where it helps in the breakdown of harmful substances.
作用機序
The mechanism of action of NSC 103676 involves its interaction with specific molecular targets and pathways. It acts as a photocatalyst, absorbing light energy and facilitating chemical reactions that lead to the degradation of pollutants. The molecular targets include various organic compounds, which are broken down into less harmful substances through a series of photochemical reactions.
類似化合物との比較
NSC 103676 can be compared with other similar compounds, such as:
Titanium Dioxide (TiO2): Both compounds are used in photocatalysis, but NSC 103676 may offer different efficiencies and reaction pathways.
Zinc Oxide (ZnO): Similar to titanium dioxide, zinc oxide is another photocatalyst, and comparisons can be made regarding their effectiveness in different applications.
The uniqueness of NSC 103676 lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications over other photocatalysts.
Conclusion
NSC 103676 is a compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study, with ongoing research exploring its full potential in chemistry, biology, medicine, and industry.
特性
CAS番号 |
27704-13-8 |
|---|---|
分子式 |
C26H24N8O2 |
分子量 |
480.5 g/mol |
IUPAC名 |
N-[4-[(E)-[[4-[(2E)-2-[(4-acetamidophenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C26H24N8O2/c1-17(35)29-21-11-7-19(8-12-21)15-27-31-25-23-5-3-4-6-24(23)26(34-33-25)32-28-16-20-9-13-22(14-10-20)30-18(2)36/h3-16H,1-2H3,(H,29,35)(H,30,36)(H,31,33)(H,32,34)/b27-15+,28-16+ |
InChIキー |
BDMPCNLISIQQQY-DPCVLPDWSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C23)N/N=C/C4=CC=C(C=C4)NC(=O)C |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=C(C=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


